molecular formula C8H12N4 B071168 [4-(Aminomethyl)phenyl]guanidine CAS No. 174959-56-9

[4-(Aminomethyl)phenyl]guanidine

Cat. No.: B071168
CAS No.: 174959-56-9
M. Wt: 164.21 g/mol
InChI Key: MOKSHZWZRKXXAO-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)phenyl]guanidine is a chemically synthesized organic compound of significant interest in biochemical and pharmacological research, primarily due to its structural similarity to endogenous polyamines and its interaction with polyamine transport systems. This bifunctional molecule combines a guanidine group, a potent organic base, with an aminomethylbenzyl group, creating a versatile scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,5,9H2,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKSHZWZRKXXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297656
Record name N-[4-(Aminomethyl)phenyl]guanidine
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URL https://comptox.epa.gov/dashboard/DTXSID201297656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174959-56-9
Record name N-[4-(Aminomethyl)phenyl]guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174959-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Aminomethyl)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Mechanisms of Action of 4 Aminomethyl Phenyl Guanidine

Molecular Target Elucidation for [4-(Aminomethyl)phenyl]guanidine

The initial step in understanding the biological effects of any compound is the identification and characterization of its molecular targets. For this compound, its structure, featuring a phenylguanidine group, suggests potential interactions with receptors that recognize positively charged moieties.

Specific Interactions with Integrin Receptors by this compound

Integrins, a family of heterodimeric cell surface receptors, are known to recognize ligands containing the Arg-Gly-Asp (RGD) motif, where the guanidinium (B1211019) group of arginine plays a crucial role in binding. The guanidinium group in this compound could potentially mimic the arginine side chain, suggesting a possible interaction with RGD-binding integrins. These integrins are key regulators of cell adhesion, migration, and signaling. nih.gov

The specificity of ligand binding to integrins is determined by the combination of the α and β subunits that form the heterodimer. There are 24 known integrin heterodimers with distinct ligand-binding profiles and tissue expression patterns. For instance, integrins such as αvβ3, αvβ5, and α5β1 are known to bind RGD-containing ligands. nih.gov

The determination of which specific α and β subunits this compound might interact with would require experimental investigation. Such studies would typically involve a panel of cell lines expressing different integrin subtypes or purified integrin proteins to assess binding. The structural context of the guanidinium group on the phenyl ring in this compound would likely influence its binding affinity and specificity compared to the arginine in a peptide backbone.

To characterize the interaction between this compound and integrin receptors, several biophysical techniques would be employed. These methods provide quantitative data on binding affinity, kinetics, and the thermodynamic forces driving the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding kinetics. nih.govdrugbank.com In a typical experiment, a purified integrin receptor would be immobilized on a sensor chip, and solutions of this compound at various concentrations would be flowed over the surface. The change in the refractive index at the surface upon binding is measured, allowing for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein in solution. mdpi.comnih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_A, the inverse of K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This information can reveal the nature of the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).

A hypothetical dataset for the binding of this compound to an integrin receptor, as might be determined by SPR and ITC, is presented in the table below.

ParameterValueTechnique
K_D (Dissociation Constant) 10 µMSPR
k_on (Association Rate) 1 x 10^4 M⁻¹s⁻¹SPR
k_off (Dissociation Rate) 0.1 s⁻¹SPR
n (Stoichiometry) 1ITC
ΔH (Enthalpy Change) -5 kcal/molITC
ΔS (Entropy Change) 10 cal/mol·KITC
ΔG (Gibbs Free Energy) -6.9 kcal/molITC
This table is illustrative and does not represent actual experimental data for this compound.

Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric (primary) binding site. nih.gov This binding can induce a conformational change in the receptor that alters the binding or efficacy of the endogenous ligand. Small molecules have been identified as allosteric modulators of integrins. nih.govnih.gov

Given its structure, it is conceivable that this compound could act as an allosteric modulator of integrins. Instead of directly competing with RGD for the primary binding pocket, it might bind to an adjacent site and either enhance (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the binding of the natural ligand. Identifying and characterizing such a mechanism would require specialized assays that measure the effect of the compound on the binding and function of a known integrin ligand.

Identification and Characterization of Other Molecular Targets of this compound

While integrins are a plausible target, the reactivity of the guanidinium group means that this compound could interact with other biological molecules. A study has identified (4-aminomethyl)phenylguanidine as a potential P1 residue for inhibitors of urokinase-type plasminogen activator (uPA), a serine protease. rsc.org This suggests that the compound may have an affinity for the active sites of certain enzymes, particularly those that recognize basic residues like arginine.

Furthermore, guanidinium-rich molecules are known to interact with various cell surface and intracellular components, which could lead to a range of biological effects. The cytotoxic effects of some phenyl-guanidine derivatives have been studied in the context of glioblastoma, where they were found to have antiproliferative activity, though the precise molecular targets were not fully elucidated.

Modulation of Intracellular Signaling Pathways by this compound

Integrin engagement with their ligands triggers a cascade of intracellular signaling events that regulate a multitude of cellular processes, including proliferation, survival, and migration. If this compound interacts with integrins, it would be expected to modulate these downstream pathways.

Integrin-mediated signaling often involves the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases. This, in turn, can activate several downstream pathways, including:

The Ras/MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.

The PI3K/Akt Pathway: This pathway is a key regulator of cell survival and apoptosis.

The Rho Family of Small GTPases: These proteins are central to the regulation of the actin cytoskeleton, cell polarity, and migration.

The specific intracellular signaling pathways modulated by this compound would depend on which integrin subtype it interacts with and whether it acts as an agonist, antagonist, or allosteric modulator. For instance, a compound that blocks integrin function would be expected to inhibit these downstream signaling events. Conversely, an agonist might activate them.

The table below illustrates some of the key proteins in integrin-mediated signaling pathways that could potentially be affected by this compound.

PathwayKey ProteinsPotential Effect of this compound (Hypothetical)
Focal Adhesion Complex Integrins, Talin, Vinculin, PaxillinModulation of complex assembly
Kinase Cascades FAK, Src, ERK (MAPK), Akt (PKB)Altered phosphorylation and activity
Cytoskeletal Regulation RhoA, Rac1, Cdc42Changes in cell shape, motility, and adhesion
This table is illustrative and does not represent direct experimental data for this compound.

Effects on Key Signaling Cascades (e.g., MAPK, PI3K/Akt/mTOR, NF-κB, JAK/STAT)

Direct research detailing the effects of this compound on key signaling cascades such as MAPK, PI3K/Akt/mTOR, NF-κB, and JAK/STAT is limited. However, the inhibition of urokinase-type plasminogen activator (uPA) by derivatives of this compound can indirectly influence these pathways. The uPA system is known to interact with and modulate various signaling pathways that are crucial for cell proliferation, survival, and migration.

The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is frequently dysregulated in cancer. nih.govnih.gov Its activation is linked to increased cell survival, proliferation, and angiogenesis. mdpi.comtbzmed.ac.ir While direct evidence for this compound is scarce, other guanidinium-containing compounds have been shown to modulate this pathway.

Similarly, the NF-κB signaling pathway, which plays a critical role in inflammatory responses, can be influenced by guanidine (B92328) derivatives. For instance, aminoguanidine (B1677879) has been shown to inhibit NF-κB activity, thereby reducing neuroinflammation. nih.govnih.gov

The JAK/STAT pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. nih.govnih.gov Cytokines and growth factors activate this pathway, leading to the transcription of target genes. genome.jp The influence of this compound on this pathway is not well-documented in the available literature.

Regulation of Gene Expression Profiles by this compound

The regulation of gene expression is a complex process involving mechanisms such as DNA methylation and the activity of transcription factors. nih.govyoutube.comyoutube.comyoutube.com Guanidine-containing compounds can influence gene expression through various mechanisms. For example, certain guanidine-binding riboswitches can regulate the expression of downstream genes in response to guanidine levels. nih.gov

Cellular Phenotypes Induced by this compound

The cellular effects of this compound are primarily associated with its inhibitory action on urokinase-type plasminogen activator (uPA). By targeting uPA, this compound and its derivatives can influence a range of cellular behaviors critical to cancer progression. nih.govnih.gov

Influence on Cell Adhesion and Migration Processes

The urokinase-type plasminogen activator (uPA) system is a key player in the degradation of the extracellular matrix, a process essential for cell migration and invasion. nih.gov Inhibitors of uPA, including those derived from the this compound scaffold, have been shown to effectively block uPA-mediated processes. nih.gov This inhibition leads to a reduction in tumor cell adhesion and migration. nih.gov Studies on derivatives of this compound have demonstrated their ability to impede in vitro tumor cell adhesion and invasion. nih.gov

Modulation of Cell Proliferation and Differentiation Pathways

Increased expression of uPA is correlated with enhanced tumor cell proliferation. nih.gov By inhibiting uPA activity, compounds based on the this compound structure can interfere with these proliferative signals. nih.gov While direct studies on this compound's effect on cell differentiation are limited, the modulation of key signaling pathways by related compounds suggests a potential for such influence. For example, other novel retinoid derivatives have been shown to inhibit proliferation and induce differentiation in cancer cells. nih.gov

Induction or Inhibition of Programmed Cell Death (Apoptosis) and Autophagy

The induction of apoptosis is a key mechanism for many anti-cancer therapies. Some guanidine-containing compounds have been shown to induce apoptosis in cancer cells. For instance, polyhexamethylene guanidine phosphate (B84403) has been observed to induce apoptosis in lung epithelial cells through endoplasmic reticulum stress. nih.govnih.gov However, specific studies detailing the direct effects of this compound on apoptosis and autophagy are not extensively documented.

Impact on Angiogenesis-Related Cellular Processes

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The urokinase-type plasminogen activator (uPA) system plays a significant role in promoting angiogenesis. Inhibition of uPA has been reported to have anti-angiogenic effects. nih.gov While direct studies on this compound are not specified, its function as a uPA inhibitor suggests a potential role in disrupting angiogenesis-related cellular processes. Other compounds that inhibit related pathways, such as the PI3K/Akt/mTOR pathway, have also been shown to have anti-angiogenic properties. mdpi.com

Table 1: Cellular Effects of this compound and its Derivatives via uPA Inhibition

Cellular ProcessEffect of this compound-based uPA InhibitionReferences
Cell Adhesion Inhibition of in vitro tumor cell adhesion nih.gov
Cell Migration Inhibition of tumor cell migration nih.gov
Cell Invasion Inhibition of in vitro tumor cell invasion nih.gov
Cell Proliferation Inhibition of tumor cell proliferation nih.govnih.gov
Angiogenesis Potential inhibition nih.gov

Effects on Innate and Adaptive Immune Cell Responses at the Cellular Level

Guanosine (B1672433) analogs, which share a core structural component with guanidine, have been shown to activate immune cells through Toll-like receptor 7 (TLR7). nih.gov This activation leads to the production of various cytokines, including type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12), by cells of the innate immune system such as macrophages and dendritic cells. nih.gov The stimulation of TLR7 also promotes the upregulation of co-stimulatory molecules and MHC class I and II on dendritic cells, which are crucial for initiating adaptive immune responses. nih.gov Given that this compound contains a guanidine group, it is plausible that it could engage similar pattern recognition receptors, thereby triggering innate immune activation.

Furthermore, compounds with an aminomethylphenyl moiety have been investigated for their roles in modulating immune-related pathways. For instance, derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been identified as potent and selective inhibitors of Janus kinase 2 (JAK2). nih.govnih.gov The JAK-STAT signaling pathway is critical for the responses to a wide range of cytokines and growth factors that regulate both innate and adaptive immunity. Inhibition of JAK2 can suppress the proliferation of myeloid cells and modulate cytokine signaling, suggesting that the [4-(aminomethyl)phenyl] group may serve as a scaffold for molecules targeting key immunological signaling nodes. nih.gov

The adaptive immune response, characterized by the activity of T and B lymphocytes, could also be influenced by this compound. The cytokine milieu shaped by the initial innate response heavily influences the differentiation and function of T helper cells and the production of antibodies by B cells. nih.gov By potentially modulating cytokine production, this compound could indirectly steer the nature of the adaptive immune response.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

While specific structure-activity relationship (SAR) studies for this compound focusing on immunomodulatory effects are not available, general principles from related compounds can be extrapolated to understand how its different structural components might contribute to its biological activity.

Contribution of the Guanidine Moiety to Biological Activity

The guanidine group is a key pharmacophore in a wide array of biologically active compounds. nih.gov Its basic and charged nature at physiological pH allows it to participate in hydrogen bonding and electrostatic interactions with biological targets. In many guanidine-containing drugs, this group is essential for binding to receptors or enzymes. For example, in the context of immunomodulation, the guanidinium group can mimic the side chain of arginine, enabling it to interact with various biological targets. The immunostimulatory activity of guanosine analogs, for instance, is critically dependent on the guanine (B1146940) core, which is recognized by TLR7. nih.gov Therefore, the guanidine moiety of this compound is likely a primary determinant of its potential biological effects.

Importance of the Aminomethyl Linker’s Structural Features

The aminomethyl linker provides a degree of flexibility and acts as a spacer between the phenyl ring and the guanidine group. The length and conformation of this linker can significantly influence how the molecule fits into a binding pocket. In SAR studies of imidazoquinoline-based TLR7 agonists, modifications to a similar aminomethyl sidechain were found to be poorly tolerated, indicating the critical role of this linker in maintaining activity. nih.gov The primary amine in the linker can also participate in hydrogen bonding, further anchoring the molecule to its target. The structural integrity of this linker is likely crucial for the optimal presentation of the guanidine and phenyl moieties to their respective interaction sites.

Impact of Phenyl Ring Substitutions on Pharmacological Effects

The phenyl ring serves as a scaffold and its substitution pattern can profoundly affect the pharmacological properties of a molecule. Substitutions on the phenyl ring can alter the compound's electronics, lipophilicity, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion, and target-binding affinity. For example, in a series of substituted phenylamides of 5-amino-3-methylisoxazole-4-carboxylic acid, the nature and position of substituents on the phenyl ring determined whether the compounds had stimulatory or inhibitory effects on immune cells. nih.gov This highlights the potential for fine-tuning the activity of this compound analogs through strategic substitution on the phenyl ring.

Structural MoietyPotential Contribution to Biological ActivitySupporting Evidence from Related Compounds
Guanidine MoietyPrimary pharmacophore, involved in electrostatic interactions and hydrogen bonding. Potential for mimicking arginine and interacting with receptors like TLRs.Guanosine analogs activate TLR7, leading to immune stimulation. nih.gov
Aminomethyl LinkerProvides flexibility and spacing. Participates in hydrogen bonding. Its structural features are critical for optimal target binding.Modifications to the aminomethyl sidechain in imidazoquinoline TLR7 agonists are poorly tolerated. nih.gov
Phenyl RingServes as a scaffold. Substitutions can modulate electronic, lipophilic, and steric properties, thereby influencing pharmacological effects.Substituent type and position on the phenyl ring of other compounds dictate immunomodulatory (stimulatory vs. inhibitory) outcomes. nih.gov

Development of Pharmacophore Models Based on this compound Analogs

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov While no specific pharmacophore models for the immunomodulatory activity of this compound analogs have been published, a hypothetical model can be proposed based on its structure and the SAR insights from related molecules.

A potential pharmacophore model for an immunomodulatory this compound analog would likely include:

A hydrogen bond donor/positive ionizable feature corresponding to the guanidinium group.

A hydrogen bond donor/acceptor feature from the aminomethyl linker.

An aromatic/hydrophobic feature represented by the phenyl ring.

Defined spatial relationships between these features, dictated by the linker's flexibility and the substitution pattern on the phenyl ring.

Such a model could be used for virtual screening of compound libraries to identify novel molecules with similar immunomodulatory potential or to guide the design of new analogs with improved activity and selectivity. nih.gov

Advanced Analytical and Structural Characterization in 4 Aminomethyl Phenyl Guanidine Research

Spectroscopic Methodologies for Elucidating [4-(Aminomethyl)phenyl]guanidine Interactions

Spectroscopic techniques are fundamental in studying the dynamic interactions between this compound and its biological partners in solution. These methods offer detailed information on binding events, metabolic transformations, and induced conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the binding of small molecules like this compound to macromolecular targets such as proteins and nucleic acids. nih.govspringernature.com It provides atomic-level information on the binding interface, affinity, and kinetics of the interaction, often without the need for crystallization. nih.gov Both ligand-observed and protein-observed NMR experiments are utilized to characterize these complexes.

In ligand-observed NMR , the signals of this compound are monitored. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close proximity to the target, effectively mapping the binding epitope. mdpi.com Other methods, such as Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are highly sensitive for detecting binding, even for weak interactions. Because these methods focus on the ligand's signals, they require relatively small amounts of the often precious, unlabelled target protein. nih.gov

In protein-observed NMR , an isotopically labeled (¹⁵N or ¹³C) target is typically required. Upon titration with this compound, changes in the chemical shifts of specific amino acid residues in the protein's NMR spectrum can be observed. researchgate.net These Chemical Shift Perturbations (CSPs) identify the specific residues involved in the binding event, allowing for the precise mapping of the binding site on the target's surface. springernature.com

Table 1: NMR Spectroscopy Techniques in Ligand-Target Binding Studies

Technique Principle Information Gained Target Requirement
Chemical Shift Perturbation (CSP) Monitors changes in the NMR signals of the target protein upon ligand addition. Identifies binding site on the target; can be used to determine binding affinity (KD). Isotope labeling (e.g., ¹⁵N, ¹³C) usually required.
Saturation Transfer Difference (STD) NMR Irradiates the target protein and observes which ligand protons receive saturation transfer, indicating proximity. Maps the ligand's binding epitope; useful for screening and hit validation. mdpi.com No labeling required; high molecular weight target needed.
WaterLOGSY Observes the transfer of magnetization from bulk water to the ligand via the protein. Detects binding and can distinguish binders from non-binders. No labeling required.

| Relaxation-Edited NMR | Measures changes in the ligand's relaxation rates (T₁ or T₂) upon binding to a large target molecule. | Confirms binding; provides information on binding kinetics. nih.gov | No labeling required. |

Mass Spectrometry for Investigating Biochemical Pathways

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for identifying and quantifying metabolites of this compound. nih.gov This approach allows researchers to understand its metabolic fate within biological systems, such as in incubations with liver microsomes, which contain key drug-metabolizing enzymes. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its metabolites. nih.gov By comparing the mass spectra of samples before and after incubation, new metabolites can be identified based on specific mass shifts corresponding to biochemical reactions. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of modification on the molecule. nih.gov

Common metabolic transformations for guanidine-containing compounds that can be investigated include hydroxylation, hydrolysis, and cyclization. nih.gov For this compound, this could involve hydroxylation of the aromatic ring or methylene (B1212753) group, or hydrolysis of the guanidine (B92328) group.

Table 2: Potential Metabolic Pathways of this compound Detectable by Mass Spectrometry

Metabolic Reaction Mass Change (Da) Potential Metabolite Structure
Hydroxylation +15.9949 Addition of a hydroxyl (-OH) group to the phenyl ring or aminomethyl group.
Hydrolysis of Guanidine +1.9921 Conversion of the guanidine group to a urea (B33335) group and loss of ammonia.
N-Oxidation +15.9949 Oxidation of a nitrogen atom in the guanidine group.

| Cyclization | Varies | Intramolecular reaction, potentially forming a cyclic derivative. |

Circular Dichroism for Probing Conformational Changes Induced by this compound

Circular Dichroism (CD) spectroscopy is a sensitive technique used to study the structure of chiral molecules, especially proteins and nucleic acids. springernature.com It measures the differential absorption of left and right circularly polarized light. anu.edu.au CD is particularly valuable for detecting changes in the secondary and tertiary structure of a target macromolecule upon ligand binding. nih.govspringernature.com

The far-UV region (190-250 nm) of a CD spectrum provides information about the protein's secondary structure (α-helices, β-sheets, random coils). nih.gov A significant change in the CD spectrum in this region upon the addition of this compound would indicate a substantial rearrangement of the target's backbone structure.

The near-UV region (250-350 nm) is sensitive to the environment of aromatic amino acid side chains (tyrosine, tryptophan, phenylalanine) and disulfide bonds, reflecting the protein's tertiary structure. springernature.com Changes in this region suggest a reorientation of these side chains, often as a direct result of ligand binding in or near the active site. Furthermore, if the ligand itself is not chiral, it can give rise to an induced CD signal when it binds to a chiral macromolecule in a specific orientation, providing a direct probe of the binding event. springernature.comnih.gov Studies have shown that the binding of a simple guanidinium (B1211019) group can induce a detectable conformational change in a target like RNA. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes

To obtain a static, high-resolution picture of how this compound interacts with its target, researchers turn to X-ray crystallography and cryo-electron microscopy (cryo-EM). These techniques provide atomic-level detail of the ligand-target complex, which is invaluable for structure-based drug design. nih.govuchicago.edu

Atomic Resolution Characterization of Binding Pockets

X-ray crystallography is a premier technique for determining the three-dimensional structure of molecules, including protein-ligand complexes. nih.gov By crystallizing a target protein bound to this compound and diffracting X-rays through the crystal, an electron density map can be generated. nih.gov This map is then interpreted to build an atomic model of the complex.

The resulting structure reveals the precise orientation of this compound within the binding pocket. It allows for the detailed characterization of all intermolecular interactions, such as hydrogen bonds, salt bridges (ionic interactions), and pi-stacking or cation-pi interactions between the ligand and specific amino acid residues. mdpi.com The positively charged guanidinium group is particularly adept at forming strong hydrogen bonds and salt bridges with acidic residues like aspartate and glutamate, while the phenyl ring can engage in hydrophobic and pi-stacking interactions with aromatic residues like phenylalanine or tyrosine. mdpi.com

Table 3: Potential Intermolecular Interactions of this compound in a Binding Pocket

Interaction Type Ligand Functional Group Potential Interacting Amino Acid Residue(s)
Hydrogen Bond Guanidinium group (-C(NH₂)₂), Aminomethyl group (-CH₂NH₂) Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Main-chain carbonyls
Salt Bridge (Ionic) Guanidinium group (protonated) Aspartate, Glutamate
Cation-Pi Guanidinium group (protonated) Tryptophan, Tyrosine, Phenylalanine
Pi-Stacking Phenyl ring Phenylalanine, Tyrosine, Tryptophan, Histidine

| Hydrophobic | Phenyl ring, Methylene group | Leucine, Isoleucine, Valine, Alanine |

Visualization of Conformational Rearrangements upon Ligand Binding

Many biological targets are dynamic and change their shape upon binding to a ligand. Both X-ray crystallography and cryo-EM are capable of visualizing these conformational rearrangements.

X-ray crystallography can capture different conformational states of a protein if they can be stabilized and crystallized. By solving the structure of the target both with (holo) and without (apo) the ligand, researchers can directly compare the two and identify domains or loops that have moved upon binding of this compound. researchgate.net For example, a target enzyme might switch from an "open" inactive conformation to a "closed" active conformation when the ligand binds. researchgate.net

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique, especially for large, flexible, or multi-protein complexes that are difficult to crystallize. americanpeptidesociety.orguchicago.edu In cryo-EM, the sample is flash-frozen in vitreous ice, preserving the native conformations of the molecules. americanpeptidesociety.org Thousands of two-dimensional images of individual particles are then computationally averaged and reconstructed into a 3D model. A key advantage of cryo-EM is its ability to potentially identify and solve the structures of multiple conformational states present in the same sample, providing a snapshot of the target's structural dynamics in response to ligand binding. uchicago.edu

Table 4: Comparison of X-ray Crystallography and Cryo-EM for Visualizing Conformational Changes

Feature X-ray Crystallography Cryo-Electron Microscopy
Principle X-ray diffraction from a single crystal. Electron imaging of flash-frozen particles in solution. americanpeptidesociety.org
Sample Requirement Well-ordered, diffracting crystals. Purified sample in solution; no crystallization needed.
Strengths Routinely achieves very high (atomic) resolution; well-established methodology. nih.gov Can handle large and flexible complexes; can visualize multiple conformations from one sample. uchicago.edu
Limitations Crystal packing can sometimes restrict natural conformations; crystallization can be a major bottleneck. Resolution can be lower than crystallography for smaller proteins; sample preparation is critical.

| Application to Conformational Change | Comparison of apo and holo crystal structures reveals ligand-induced changes. researchgate.net | Can capture a population of different conformational states in a single experiment. |

Biophysical Techniques for Quantitative Binding Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

The characterization of molecular interactions is fundamental to understanding the mechanism of action of potential therapeutic agents. For this compound and its derivatives, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable for quantitatively describing their binding to biological targets. These label-free methods provide deep insights into the affinity, stoichiometry, and thermodynamic drivers of binding events.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov In a typical ITC experiment, a solution of the ligand, such as a this compound derivative, is titrated into a sample cell containing the target macromolecule, for instance, a serine protease like urokinase-type plasminogen activator (uPA). nih.govnih.gov The resulting heat change is measured with high sensitivity, and each injection generates a heat spike that diminishes as the target becomes saturated. nih.gov

The data obtained from a single ITC experiment can determine a complete thermodynamic profile of the interaction. nih.govresearchgate.net This includes the binding affinity (Ka), the binding stoichiometry (n), and the change in enthalpy (ΔH). nih.gov From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a full picture of the thermodynamic forces driving the association. nih.govnih.gov This information is critical in drug design for optimizing lead compounds. For example, understanding the enthalpic and entropic contributions can guide chemical modifications to improve binding affinity and specificity. nih.gov

ParameterDescriptionInformation Gained
Binding Affinity (Ka) The equilibrium constant for the binding reaction.Strength of the interaction.
Stoichiometry (n) The molar ratio of ligand to macromolecule in the complex.Number of binding sites.
Enthalpy (ΔH) The heat change upon binding.Information on hydrogen bonding and van der Waals interactions.
Entropy (ΔS) The change in disorder of the system upon binding.Information on hydrophobic interactions and conformational changes.
Gibbs Free Energy (ΔG) The overall energy change of the binding event.Spontaneity of the interaction.

This interactive table summarizes the key thermodynamic parameters obtainable from a single Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR) is another powerful, real-time, label-free technique for studying molecular interactions. nih.gov In an SPR experiment, a target protein is immobilized on a gold-coated sensor chip. A solution containing the analyte, such as this compound, is then flowed over the surface. The binding of the analyte to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nih.gov

SPR provides detailed information about the kinetics of an interaction, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of affinity, can be calculated from the ratio of these rates (kd/ka). This kinetic data is complementary to the thermodynamic data from ITC and is crucial for understanding how quickly a compound binds to its target and how long it remains bound, which are key properties for drug efficacy. nih.gov

The utility of the this compound scaffold has been demonstrated in the development of potent and selective inhibitors for urokinase-type plasminogen activator (uPA), a key enzyme in tumor metastasis. rupress.org In these studies, this compound served as a foundational P1 residue that mimics arginine, designed to fit into the S1 specificity pocket of the protease. X-ray crystallography of a derivative complexed with uPA confirmed that the phenylguanidine moiety indeed inserts into this S1 pocket. rupress.org While this structural data provides a static snapshot, techniques like ITC and SPR would be the methods of choice to quantify the binding affinity and kinetics of such interactions, guiding the structure-activity relationship studies that led to more potent derivatives. rupress.org

Advanced Microscopy for Subcellular Localization and Morphological Effects of this compound

Understanding where a compound acts within a cell and what morphological changes it induces is critical for elucidating its biological function and potential therapeutic effects. Advanced microscopy techniques are paramount for these investigations. While direct microscopy studies on this compound are not extensively documented, the localization of its known targets and the behavior of related guanidinium-containing molecules provide a clear framework for how such research would proceed.

The primary target for inhibitors derived from the this compound scaffold is the urokinase-type plasminogen activator (uPA) system. rupress.org Advanced microscopy studies have been crucial in pinpointing the subcellular location of uPA and its receptor (uPAR). Using techniques like immunofluorescence microscopy and immunoferritin electron microscopy, researchers have shown that uPA is not uniformly distributed but is instead concentrated at specific sites on the cell surface. nih.govrupress.org Specifically, uPA is found at focal adhesions, which are points of cell-substratum contact, and at sites of cell-cell contact. nih.govrupress.org In bovine cumulus-oocyte complexes, confocal microscopy has localized the uPA receptor to the plasma membrane of both oocytes and cumulus cells. nih.gov This localization at the cell periphery is critical for the enzyme's role in extracellular matrix remodeling, cell migration, and invasion. nih.gov Therefore, for an inhibitor like this compound to be effective, it must be able to access these specific extracellular and membrane-associated compartments.

To visualize the subcellular journey of this compound, it could be chemically modified with a fluorescent tag (a fluorophore). The cellular uptake, distribution, and localization of the resulting probe could then be monitored using fluorescence microscopy. Studies on other guanidinium-containing molecules, such as guanidinoglycosides, have successfully used this approach. nih.gov These studies, employing fluorescence microscopy and fluorescence-activated cell sorting (FACS), have demonstrated that the guanidinium group significantly enhances cellular uptake compared to their amine counterparts. nih.govnih.gov This suggests that a fluorescently-labeled this compound derivative would likely be cell-permeable, allowing for detailed investigation of its subcellular fate.

Furthermore, advanced microscopy can reveal morphological changes induced by a compound. Research on other guanidine-based derivatives has shown they can exert significant effects on cell structure and behavior. For example, certain aryl guanidine compounds have been shown by light transmission aggregometry and optical microscopy to inhibit platelet aggregation. nih.gov In another study, a poly-guanidine conjugate was observed using immunofluorescence microscopy to polymerize the cytoskeleton, affecting both actin filaments and microtubules, and to induce DNA condensation in medulloblastoma cells. researchgate.net These findings highlight the potential for this compound or its derivatives to induce distinct morphological changes, which could be visualized and quantified using high-resolution microscopy techniques.

Microscopy TechniqueApplication in this compound Research ContextInformation Gained
Confocal Laser Scanning Microscopy (CLSM) Localization of a fluorescently-labeled this compound derivative within cells. Co-localization with subcellular markers (e.g., for plasma membrane, nucleus).High-resolution 3D images of the compound's subcellular distribution. Insight into target engagement sites.
Immunoferritin Electron Microscopy Ultrastructural localization of the target protein (uPA) in relation to cellular structures.High-magnification view of target protein at focal adhesions and cell junctions.
Fluorescence Microscopy Real-time imaging of cellular uptake of a fluorescent analog. Observing morphological changes (e.g., cytoskeletal arrangement, cell shape).Dynamic information on membrane translocation and intracellular trafficking. Qualitative and quantitative assessment of cellular effects.
Optical Microscopy / Light Transmission Aggregometry Assessing effects on cell aggregation (e.g., platelets).Measurement of functional cellular responses and morphological changes in cell populations.

This interactive table summarizes advanced microscopy techniques and their potential applications in studying the subcellular localization and morphological effects of this compound.

Future Research Directions and Emerging Avenues for 4 Aminomethyl Phenyl Guanidine Studies

Innovations in Synthetic Strategies for [4-(Aminomethyl)phenyl]guanidine

The development of efficient, scalable, and versatile synthetic methods is fundamental to advancing the study of this compound. While classical methods for guanidine (B92328) synthesis exist, they can be limited by harsh reaction conditions or the use of sensitive or corrosive starting materials. mdpi.com Future research will likely focus on catalytic and waste-free processes that offer high atom economy.

Recent advancements have highlighted the use of catalytic guanylation reactions, which provide an efficient alternative for synthesizing phenyl-guanidine derivatives from widely available starting materials. nih.gov For instance, methods utilizing catalysts like zinc diethyl (ZnEt₂) have been shown to produce phenyl-guanidines in very high yields. nih.gov Another approach involves the guanylation of amines using reagents like Boc-protected S-methylisothiourea in the presence of mercury(II) chloride. mdpi.com

Further innovations may explore:

Flow Chemistry: Continuous flow synthesis could offer improved safety, scalability, and control over reaction parameters for guanylation reactions.

Novel Guanidinylating Reagents: The development of more stable and efficient reagents, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), which has been shown to be a superior reagent for the guanidinylation of a wide range of amines, could simplify the synthesis of this compound and its analogs. organic-chemistry.org

Greener Synthesis Routes: Employing environmentally benign solvents and catalysts will be crucial for sustainable and large-scale production.

These synthetic innovations will be instrumental in rapidly generating libraries of this compound derivatives for biological screening and structure-activity relationship (SAR) studies.

Identification of Novel and Underexplored Biological Targets

The guanidine moiety is a prominent feature in numerous biologically active natural products and clinically used drugs, targeting a wide array of biological systems. mdpi.com While some phenyl-guanidine derivatives have been investigated for antitumoral activity, potentially through DNA interaction, the full spectrum of their molecular targets remains largely unexplored. nih.govrsc.org

Future research should aim to identify and validate novel biological targets for this compound. The guanidinium (B1211019) group, being protonated at physiological pH, can engage in key hydrogen bonding interactions with biological macromolecules. This suggests potential activity against targets such as:

Enzymes: Many enzymes, including kinases, proteases, and peptidases like dipeptidyl peptidase IV (DPP-4), have binding pockets that can accommodate guanidine-containing inhibitors. nih.gov

Ion Channels and Receptors: The guanidine group is a known pharmacophore for various receptors and channels, including neuropeptide FF1 receptors, 5-HT3 receptors, and prostacyclin receptors. sci-hub.se Derivatives of this compound could be explored for activity against these and other neuronal targets.

Antimicrobial Targets: Guanidine-based compounds have shown potent antibacterial activity, and new derivatives could be evaluated against multidrug-resistant pathogens. mdpi.comnih.gov

Target identification efforts can be accelerated by using techniques like chemical proteomics, affinity chromatography, and computational target prediction.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling

To gain a deeper understanding of the mechanism of action of this compound, a systems-level approach is necessary. Omics technologies, such as proteomics and metabolomics, offer powerful tools for obtaining a comprehensive biological profile of a compound's effects.

Proteomics: This technology can be used to analyze changes in the global protein expression of cells or tissues upon treatment with this compound. For example, by comparing the proteome of treated versus untreated cancer cells, researchers can identify specific proteins and signaling pathways that are modulated by the compound, revealing its mechanism of action. researchgate.net Multiplexed proteomic techniques, such as immuno-SRM, allow for the precise quantification of even low-abundance proteins from small samples. nih.gov

Metabolomics: Metabolomic profiling identifies and quantifies endogenous small-molecule metabolites in biological systems. frontiersin.org This can reveal how this compound alters cellular metabolism. nih.govnih.gov By analyzing shifts in metabolic pathways, such as amino acid or lipid metabolism, researchers can uncover downstream effects of the primary drug-target interaction and identify potential biomarkers of drug response or toxicity. frontiersin.orgnih.govmdpi.com

Integrating data from these omics platforms can provide a holistic view of the compound's biological impact, aiding in mechanism deconvolution, biomarker discovery, and the identification of potential off-target effects. harvard.edu

Rational Design of Next-Generation this compound Derivatives with Enhanced Specificity or Potency

Rational drug design aims to create new molecules with improved therapeutic properties based on an understanding of their biological target. For this compound, future efforts will focus on designing next-generation derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

Structure-based design will be a key strategy. If the three-dimensional structure of a biological target is known, computational techniques like molecular docking can predict how derivatives of this compound bind. This information can guide the synthesis of new analogs with modifications designed to optimize interactions within the binding site. An example of this approach is the design of potent and orally bioavailable Factor Xa inhibitors, where modifying the P1 ligand from a basic guanidine to a less basic group resulted in improved pharmacokinetic features. acs.org

Key considerations for rational design include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound—for instance, by altering substituents on the phenyl ring or modifying the guanidine group—and assessing the impact on biological activity will generate crucial SAR data.

Improving Selectivity: For targets that are part of a larger family of related proteins (e.g., kinases or proteases), subtle structural modifications can be introduced to exploit differences in their binding sites, thereby increasing selectivity and reducing off-target effects. nih.gov

Optimizing ADME Properties: The design process must also consider absorption, distribution, metabolism, and excretion (ADME) properties to ensure the resulting compounds are "drug-like" and have the potential for in vivo efficacy.

This iterative cycle of design, synthesis, and biological testing is central to medicinal chemistry and will be vital for optimizing this compound as a therapeutic lead. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research and Development

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their integration into this compound research holds immense potential. harvard.edunih.govnih.gov These computational tools can analyze vast and complex datasets to accelerate various stages of development. mdpi.com

Potential applications of AI/ML include:

Target Identification and Validation: AI algorithms can analyze large-scale biological data, including genomic, proteomic, and clinical data, to identify and prioritize novel drug targets for this compound derivatives. harvard.edunih.gov

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design entirely new molecules from scratch. nih.govcrimsonpublishers.com These models can be trained to generate novel guanidine-containing structures with desired properties, such as high predicted binding affinity for a specific target and favorable ADME profiles.

Predictive Modeling: ML models can be developed to predict the biological activity, toxicity, and pharmacokinetic properties of new this compound derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing, saving significant time and resources. crimsonpublishers.com

Synthesis Pathway Prediction: AI tools are also being developed to predict viable synthetic routes for novel compounds, further accelerating the research and development pipeline. harvard.edu

By leveraging the predictive power of AI and ML, researchers can navigate the vast chemical space more efficiently, reduce the reliance on costly and time-consuming experiments, and ultimately accelerate the journey of promising this compound derivatives from the laboratory to the clinic. nih.gov

Q & A

Q. What are the optimal synthetic routes for [4-(Aminomethyl)phenyl]guanidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound requires careful selection of protecting groups for the guanidine moiety to avoid side reactions. A multi-step approach may involve:

  • Step 1: Functionalization of 4-(aminomethyl)phenol (or a derivative) via reductive amination or alkylation to introduce the guanidine group.
  • Step 2: Use of nitroguanidine or thiourea derivatives as guanidinylation agents under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures.
    Critical Considerations: Monitor reaction progress using TLC or LC-MS. Optimize pH and temperature to minimize byproducts like N-alkylated derivatives.

Q. How can structural characterization of this compound be performed to confirm its tautomeric forms?

Methodological Answer:

  • X-ray crystallography: Co-crystallize the compound with a suitable counterion (e.g., HCl) and refine the structure using SHELXL . For tautomer identification, compare bond lengths and angles (e.g., C–N vs. C=N) .
  • NMR spectroscopy: Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to detect exchangeable protons (e.g., NH groups) and analyze coupling patterns. Variable-temperature NMR can reveal tautomeric equilibria.
  • Mass spectrometry: High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard mitigation: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Consult Safety Data Sheets (SDS) of structurally similar guanidines (e.g., diphenylguanidine ) for toxicity benchmarks.
  • Storage: Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis.
  • First aid: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. What strategies can be employed to study the catalytic activity of this compound in organic transformations?

Methodological Answer:

  • Kinetic studies: Use UV-Vis spectroscopy or in situ FTIR to monitor reaction rates in model systems (e.g., ester hydrolysis or C–N bond formation).
  • Mechanistic probes: Isotopic labeling (e.g., ¹⁵N-guanidine) or trapping intermediates (e.g., with TEMPO) to identify active species.
  • Substrate scope: Screen derivatives with electron-donating/withdrawing groups on the phenyl ring to correlate structure-activity relationships .

Q. How can hydrogen-bonding networks of this compound be analyzed to predict supramolecular assembly behavior?

Methodological Answer:

  • Crystallographic analysis: Resolve H-bonding motifs (e.g., guanidine∙∙∙carboxylate interactions) via single-crystal X-ray diffraction. Use Mercury software to visualize packing diagrams .
  • Thermogravimetric analysis (TGA): Assess thermal stability of H-bonded networks by measuring weight loss upon heating.
  • Solid-state NMR: Probe ¹H–¹⁵N correlations to map intermolecular interactions in amorphous or crystalline phases.

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • Cytotoxicity screening: Use MTT or resazurin assays in cell lines (e.g., HEK-293, HepG2) to establish IC₅₀ values.
  • Target engagement: Employ fluorescence polarization or SPR to measure binding affinity to biological targets (e.g., ion channels or enzymes).
  • Metabolic stability: Incubate with liver microsomes and quantify parent compound via LC-MS/MS to assess hepatic clearance .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental observations in tautomer stability?

Methodological Answer:

  • Re-evaluate computational parameters: Ensure solvent models (e.g., PCM for water) match experimental conditions. Test higher levels of theory (e.g., CCSD(T)) for energy comparisons.
  • Experimental replication: Repeat crystallography under varied conditions (temperature, solvent) to detect polymorphic forms.
  • Cross-validation: Combine NMR, IR, and XPS data to triangulate tautomer populations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.